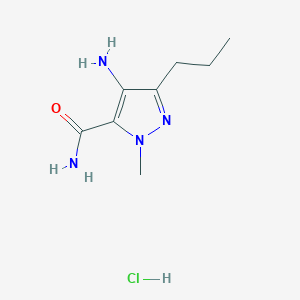
N-Aminopiperidine hydrochloride
Übersicht
Beschreibung
N-Aminopiperidine hydrochloride is a chemical compound that has been the subject of various studies due to its potential pharmacological applications. It is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of N-aminopiperidine derivatives has been explored in several ways. One approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) to develop a new strategy for the synthesis of N-aminopiperidine (NAPP). This method has been shown to achieve high yields (>90%) under non-stoichiometric conditions and includes a systematic study of NAPP formation and degradation reactions . Another study reports the synthesis of (R)-3-aminopiperidine dihydrochloride starting from ethyl nipecotate, followed by chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% .
Molecular Structure Analysis
The molecular structure of N-aminopiperidine hydrochloride and its derivatives is characterized by the presence of the piperidine ring, which is a common scaffold in many pharmacologically active compounds. The structure is further modified by substituents on the nitrogen atom, which can significantly influence the compound's properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of N-aminopiperidine has been studied through its oxidation with chloramine. This reaction occurs in two steps: the initial formation of a diazene intermediate and its subsequent evolution into numerous compounds within a complex reaction chain. The kinetics of this oxidation process have been analyzed, revealing that the reaction is first-order with respect to each reactant and exhibits acid catalysis phenomena at lower pH values .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aminopiperidine hydrochloride derivatives are influenced by their molecular structure. For instance, the 4-aminopiperidine scaffold, when decorated with alkyl or acyl moieties, has shown antinociceptive activity and the ability to act as N-type calcium channel antagonists, which are important for the treatment of pain and neuropathic pain . The solvation and reaction enthalpies of N-aminopiperidine have also been studied calorimetrically to estimate reactor heating temperatures for anhydrous synthesis .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Synthesis of Protected Aminopiperidine Derivatives
- Field : Organic Chemistry .
- Application : Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .
- Methods : The reactions were streamlined into one-pot to prevent potential racemisation of key labile intermediates and led to products with high enantiopurity .
- Results : The conversion led to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .
Anticancer Agents
- Field : Oncology .
- Application : Piperidine derivatives are used in the synthesis of various anticancer agents .
- Methods : The specific methods of synthesis vary depending on the type of anticancer agent being produced .
- Results : These anticancer agents have shown promising results in preclinical and clinical trials .
Alzheimer’s Disease Therapy
- Field : Neurology .
- Application : Certain piperidine derivatives are used in drugs for Alzheimer’s disease therapy .
- Methods : The synthesis methods and experimental procedures depend on the specific drug being produced .
- Results : These drugs have shown efficacy in slowing the progression of Alzheimer’s disease in some patients .
Antibiotics
- Field : Pharmacology .
- Application : Piperidine derivatives are used in the synthesis of certain antibiotics .
- Methods : The specific methods of synthesis depend on the type of antibiotic being produced .
- Results : These antibiotics have been effective in treating various bacterial infections .
Analgesics
- Field : Pharmacology .
- Application : Piperidine derivatives are used in the synthesis of certain analgesics .
- Methods : The specific methods of synthesis depend on the type of analgesic being produced .
- Results : These analgesics have been effective in relieving pain in various clinical settings .
Antipsychotics
- Field : Psychiatry .
- Application : Certain piperidine derivatives are used in drugs for the treatment of psychiatric disorders .
- Methods : The synthesis methods and experimental procedures depend on the specific drug being produced .
- Results : These drugs have shown efficacy in managing symptoms of various psychiatric disorders in some patients .
Antioxidants
- Field : Biochemistry .
- Application : Piperidine derivatives are used in the synthesis of certain antioxidants .
- Methods : The specific methods of synthesis depend on the type of antioxidant being produced .
- Results : These antioxidants have been effective in neutralizing harmful free radicals in various biological systems .
Safety And Hazards
Eigenschaften
IUPAC Name |
piperidin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNLXZOJUZAGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212625 | |
| Record name | Piperidine, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Aminopiperidine hydrochloride | |
CAS RN |
63234-70-8 | |
| Record name | 1-Piperidinamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinamine, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)






![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)